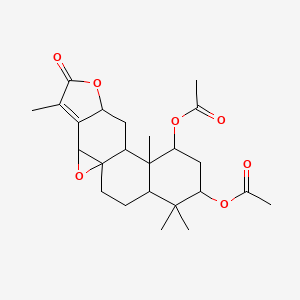
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide
Descripción general
Descripción
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide is a complex organic compound belonging to the class of diterpenoids. This compound is characterized by its unique structural features, including multiple acetoxy groups, an epoxy ring, and a lactone moiety. Diterpenoids are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps in the synthesis include:
Oxidation: Introduction of oxygen functionalities to the precursor molecule.
Acetylation: Addition of acetoxy groups to specific positions on the molecule.
Epoxidation: Formation of the epoxy ring through the reaction of an alkene with an oxidizing agent.
Lactonization: Formation of the lactone ring through intramolecular esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can remove oxygen functionalities, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Acetylating Agents: Such as acetic anhydride for acetylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxygenated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Investigating its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Exploring its therapeutic potential in drug development.
Mecanismo De Acción
The mechanism of action of 1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1alpha,3beta-Diacetoxy-8beta,14beta-epoxy-ent-abiet-13(15)-en-16,12-olide: shares structural similarities with other diterpenoids such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
(12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOELDOOOBJSHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)
